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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778739 Get Quote

For researchers, scientists, and drug development professionals requiring high-purity

Everolimus-d4 for their studies, a number of commercial suppliers are available. This guide

provides an in-depth overview of these suppliers, along with technical information regarding the

synthesis, purification, and analysis of this deuterated analog of Everolimus.

Commercial Supplier Overview
The following table summarizes the key quantitative data from various commercial suppliers of

high-purity Everolimus-d4. It is important to note that purity and isotopic enrichment can vary

between batches, and it is recommended to consult the supplier's certificate of analysis (CoA)

for specific lot information.
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Supplier Reported Purity
Isotopic
Enrichment

Available Formats

MedChemExpress 97.88% (LCMS) 98.0% Solid

Cayman Chemical
≥99% deuterated

forms (d1-d4); ≤1% d0
Not explicitly stated Solid

Santa Cruz

Biotechnology

Information available

on CoA

Information available

on CoA
Solid

Toronto Research

Chemicals (TRC)
95% Not explicitly stated Solid

Cambridge Isotope

Laboratories, Inc.
98% 98% Neat

Experimental Protocols
While specific, proprietary synthesis and purification protocols for commercially available high-

purity Everolimus-d4 are not publicly disclosed, the following sections outline generalized yet

detailed methodologies based on established chemical principles and published literature for

similar compounds.

Synthesis of Everolimus-d4
The synthesis of Everolimus-d4 typically starts from Rapamycin. A common strategy involves

the selective O-alkylation of the C40 hydroxyl group of Rapamycin with a deuterated

hydroxyethylating agent.

Materials:

Rapamycin

Deuterated 2-(tert-butyldimethylsilyloxy)ethyl triflate (d4-TBDMSO-EG-OTf)

2,6-Lutidine

Dichloromethane (DCM), anhydrous
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Hydrofluoric acid (HF) in pyridine or Tetrabutylammonium fluoride (TBAF)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Protection of Rapamycin: While not always necessary, selective protection of other hydroxyl

groups may be performed to improve the regioselectivity of the subsequent alkylation.

O-Alkylation: Dissolve Rapamycin in anhydrous DCM under an inert atmosphere (e.g., argon

or nitrogen). Add 2,6-lutidine as a non-nucleophilic base. Cool the reaction mixture to 0°C.

Add a solution of d4-TBDMSO-EG-OTf in DCM dropwise. Allow the reaction to warm to room

temperature and stir for 12-24 hours.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium

bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude

product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Deprotection: Dissolve the purified, silyl-protected Everolimus-d4 in a suitable solvent (e.g.,

acetonitrile). Add a deprotecting agent such as HF in pyridine or TBAF. Stir the reaction at

room temperature until complete conversion is observed by thin-layer chromatography (TLC)

or LC-MS.

Final Purification: Quench the reaction and perform an aqueous work-up. Purify the crude

Everolimus-d4 by preparative high-performance liquid chromatography (HPLC) to achieve

high purity.

Purification by High-Performance Liquid
Chromatography (HPLC)
Preparative reversed-phase HPLC is a standard method for the final purification of

Everolimus-d4 to remove any unreacted starting materials, byproducts, and isomers.

Instrumentation and Conditions:
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HPLC System: Preparative HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Example Gradient: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes,

and then return to initial conditions.

Flow Rate: 20 mL/min.

Detection: UV at 278 nm.

Sample Preparation: Dissolve the crude Everolimus-d4 in a minimal amount of the initial

mobile phase.

Procedure:

Equilibrate the column with the initial mobile phase conditions.

Inject the dissolved crude product onto the column.

Run the gradient program to separate Everolimus-d4 from impurities.

Collect fractions corresponding to the main product peak.

Analyze the collected fractions for purity by analytical HPLC.

Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is

often used) to obtain the final high-purity Everolimus-d4.

Analytical Methods for Quality Control
To ensure the high purity and identity of Everolimus-d4, a combination of analytical techniques

is employed.

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity of the compound and confirm its molecular weight.
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Instrumentation and Conditions:

LC System: Analytical HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Flow Rate: 0.4 mL/min.

MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray

ionization (ESI) source in positive ion mode.

Analysis: Monitor for the [M+Na]+ or [M+NH4]+ adducts of Everolimus-d4 (expected m/z

around 985.6 or 979.6, respectively).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Everolimus-d4
and to assess the position and extent of deuterium incorporation.

Procedure:

Dissolve a small amount of the purified Everolimus-d4 in a deuterated solvent (e.g., CDCl₃

or CD₃OD).

Acquire ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the

protons on the hydroxyethyl group confirms successful deuteration.

The overall spectrum should be consistent with the structure of Everolimus, with

characteristic shifts for the macrolide core.

Mandatory Visualizations
Everolimus Signaling Pathway
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Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the

PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.
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Click to download full resolution via product page

Caption: The mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental Workflow for Quality Control of
Everolimus-d4
The following diagram illustrates a typical workflow for the quality control of high-purity

Everolimus-d4.
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Caption: A typical workflow for the purification and quality control of high-purity Everolimus-d4.
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To cite this document: BenchChem. [Commercial Suppliers of High-Purity Everolimus-d4: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10778739#commercial-suppliers-of-high-purity-
everolimus-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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